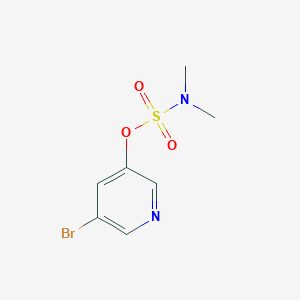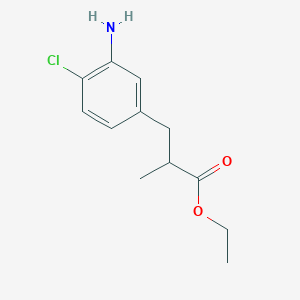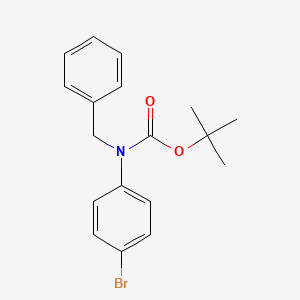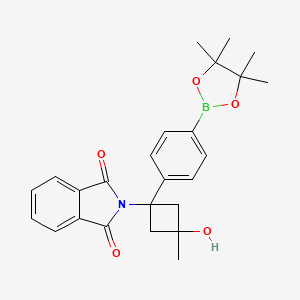
(6-ブロモ-3-フルオロピリジン-2-イル)メタノール
概要
説明
(6-Bromo-3-fluoropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromo-3-fluoropyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-3-fluoropyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
(6-ブロモ-3-フルオロピリジン-2-イル)メタノール: は、有機合成における汎用性の高いビルディングブロックです。化合物の存在は、その反応性と安定性を大きく変化させる可能性があり、複雑な分子構造を構築するための貴重な試薬となります。 例えば、医薬品化合物にフルオロピリジン部分を導入して、その薬物動態特性を向上させるために使用できます .
医薬品化学
医薬品化学では、(6-ブロモ-3-フルオロピリジン-2-イル)メタノールは、さまざまな生物活性分子の合成の前駆体として機能します。薬物候補への組み込みは、代謝安定性と膜透過性を向上させる可能性があります。 この化合物は、特にキナーゼ阻害剤やその他の低分子治療薬の開発に役立ちます .
材料科学
この化合物は、特に有機電子材料の合成において、材料科学で応用されています。 ピリジン環上のブロモおよびフルオロ置換基は、材料の電子特性を調節することができ、これは新しい半導体材料と光起電材料の設計に不可欠です.
農薬化学
(6-ブロモ-3-フルオロピリジン-2-イル)メタノール: は、農薬の合成に使用されます。 殺虫剤や除草剤にフッ素原子を導入すると、活性と選択性の向上につながる可能性があり、これにより、これらの農産物の環境への影響を軽減し、安全性プロファイルを向上させることができます .
分析化学
分析化学では、(6-ブロモ-3-フルオロピリジン-2-イル)メタノールの誘導体は、さまざまなクロマトグラフィーおよび分光法における標準物質または試薬として使用できます。 これらの誘導体は、生物試料および環境試料中の複雑な物質の定量および検出に役立ちます .
環境科学
フッ素化化合物の環境影響は、ますます注目を集めています。(6-ブロモ-3-フルオロピリジン-2-イル)メタノールとその誘導体は、環境中のフッ素化汚染物質の分解経路と残留性を研究するために使用できます。 これらの経路を理解することは、これらの化合物が生態系に及ぼす長期的な影響を評価するために不可欠です .
特性
IUPAC Name |
(6-bromo-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOKAVUZIHCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704692 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-01-8 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
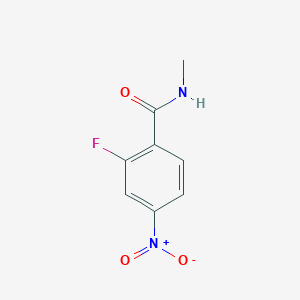
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)

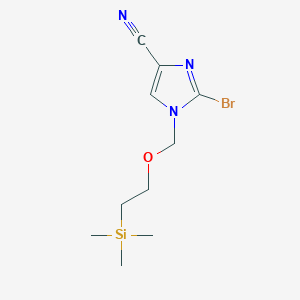

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)

